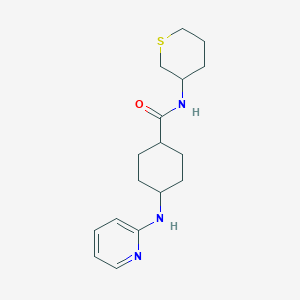
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis. JNJ-26481585 has been studied for its potential therapeutic effects in cancer and other diseases.
作用機序
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes. This leads to an accumulation of acetylated histones, which can lead to the re-expression of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis. This compound has been shown to inhibit multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation. It has also been shown to inhibit angiogenesis and metastasis. In non-cancer cells, this compound has been shown to have anti-inflammatory effects and to induce the differentiation of neuronal cells.
実験室実験の利点と制限
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting HDAC activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the optimal dose and treatment schedule for this compound may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide. One area of interest is in combination therapy with other anti-cancer agents. This compound has been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin. Another area of interest is in the development of more selective HDAC inhibitors. This compound inhibits multiple HDAC isoforms, which can lead to off-target effects. Selective inhibitors may have fewer side effects and be more effective in treating specific types of cancer. Finally, there is interest in studying the effects of this compound on non-cancer cells, such as immune cells and neuronal cells. These studies could lead to the development of novel therapies for inflammatory and neurological diseases.
合成法
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis has been described in detail in scientific literature and can be carried out using standard laboratory techniques.
科学的研究の応用
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has been studied extensively for its potential therapeutic effects in cancer. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to inhibit tumor growth in animal models of cancer. Clinical trials of this compound have been conducted in patients with solid tumors and hematological malignancies. Results from these trials have been mixed, with some showing promising anti-tumor activity and others showing limited efficacy.
特性
IUPAC Name |
N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-21(13-5-6-14-23-2)18(22)15-8-10-16(11-9-15)20-17-7-3-4-12-19-17/h3-4,7,12,15-16H,5-6,8-11,13-14H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUONNAJFEBVEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1CCC(CC1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pent-4-enamide](/img/structure/B7353848.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-2-methylidenepentanamide](/img/structure/B7353863.png)
![2-(2,1,3-benzothiadiazol-4-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]acetamide](/img/structure/B7353864.png)
![methyl 4-[[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamoyl]pent-4-enoate](/img/structure/B7353869.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7353873.png)
![(5S,7S)-7-(difluoromethyl)-N-(4-methoxybutyl)-N,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353892.png)

![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(1R,2S)-2-phenylcyclopropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353911.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7353923.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B7353937.png)
![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)